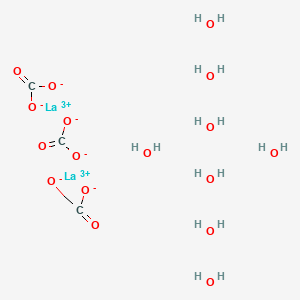

Lanthanum carbonate octahydrate

Description

Properties

CAS No. |

6487-39-4 |

|---|---|

Molecular Formula |

CH4LaO4 |

Molecular Weight |

218.95 g/mol |

IUPAC Name |

carbonic acid;lanthanum;hydrate |

InChI |

InChI=1S/CH2O3.La.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2 |

InChI Key |

LIOPFGUJULMLEN-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.O.O.[La+3].[La+3] |

Canonical SMILES |

C(=O)(O)O.O.[La] |

Other CAS No. |

6487-39-4 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Lanthanum Carbonate Octahydrate from Lanthanum Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of lanthanum carbonate octahydrate (La₂(CO₃)₃·8H₂O) from lanthanum chloride (LaCl₃). Lanthanum carbonate is a critical pharmaceutical agent used as a phosphate (B84403) binder for the treatment of hyperphosphatemia in patients with end-stage renal disease.[1][2][3] The synthesis process detailed herein focuses on a precipitation method that ensures high purity by carefully controlling reaction conditions to prevent the formation of undesirable byproducts.

The primary mechanism of action for lanthanum carbonate involves the dissociation of the salt in the acidic environment of the stomach to release lanthanum ions (La³⁺).[2] These ions then bind with dietary phosphate to form insoluble lanthanum phosphate complexes, which are excreted from the body, effectively lowering serum phosphate levels.[2]

Synthesis Overview and Chemical Principles

The synthesis of this compound is achieved through a precipitation reaction in an aqueous solution. The overall chemical equation for the reaction between lanthanum chloride and sodium bicarbonate is:

2LaCl₃ + 6NaHCO₃ → La₂(CO₃)₃↓ + 6NaCl + 3CO₂↑ + 3H₂O

A critical aspect of this synthesis is controlling the pH of the reaction mixture. Lanthanum ions have a strong affinity for hydroxide (B78521) ions, especially at higher pH values.[4] If the pH is not maintained in a sufficiently acidic range, an undesirable side product, lanthanum hydroxycarbonate (La(OH)CO₃), can co-precipitate with the desired product.[4][5] Research indicates that maintaining the reaction pH below 4.0 significantly reduces the risk of forming this impurity, ensuring the synthesis of pure lanthanum carbonate.[4][5][6]

Logical Flow: pH Control for Product Purity

The following diagram illustrates the critical relationship between reaction pH and the final product composition.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. What is the mechanism of Lanthanum carbonate? [synapse.patsnap.com]

- 3. [Lanthanum carbonate in clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pascal-csu.primo.exlibrisgroup.com [pascal-csu.primo.exlibrisgroup.com]

Crystal Structure Analysis of Lanthanum Carbonate Octahydrate: A Technical Guide

This technical guide provides an in-depth analysis of the crystal structure of Lanthanum Carbonate Octahydrate (La₂(CO₃)₃·8H₂O), a compound of significant interest in the pharmaceutical industry, primarily for its role as a phosphate (B84403) binder in the treatment of hyperphosphatemia.[1] A thorough understanding of its crystallographic and physicochemical properties is paramount for drug development, formulation, and quality control. This document synthesizes data from key structural studies, outlines detailed experimental protocols, and presents visual workflows for researchers, scientists, and drug development professionals.

Crystallographic and Physicochemical Data

The definitive crystal structure of this compound was determined through single-crystal X-ray diffraction studies. The compound crystallizes in the orthorhombic system with the space group Pccn.[1] This structural framework accommodates four formula units of La₂(CO₃)₃·8H₂O per unit cell. The structure is characterized as an irregular layered type, with the foundational layers formed by alternating rows of carbonate ions and lanthanum atoms.[2] The water molecules are situated between these layers and are not directly bonded to the metal ions.[3]

Quantitative data derived from various analytical techniques are summarized in the tables below for clear comparison.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | La₂(CO₃)₃·8H₂O | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pccn | [1] |

| Lattice Parameter, a (Å) | 8.984 ± 0.004 | |

| Lattice Parameter, b (Å) | 9.580 ± 0.004 | |

| Lattice Parameter, c (Å) | 17.00 ± 0.01 | |

| Formula Units per Cell (Z) | 4 | |

| Calculated Density (g cm⁻³) | 2.732 | |

| Observed Density (g cm⁻³) | 2.72 ± 0.01 |

| Average La-O Bond Length (Å) | 2.61 |[3] |

Table 2: Characteristic Powder X-ray Diffraction (PXRD) Peaks

| 2θ Angle (°) (±0.2°) | Reference |

|---|---|

| 10.4 | [1] |

| 18.6 | [1] |

| 20.9 | [1] |

| 21.3 | [1] |

| 27.2 | [1] |

| 29.2 | [1] |

| 34.5 |[1] |

Table 3: Thermal Decomposition Stages by Thermogravimetric Analysis (TGA)

| Temperature Range (°C) | Process | Weight Loss (%) | Reference |

|---|---|---|---|

| 30 - 350 | Dehydration (Loss of 8 H₂O) | ~24.27 (Theoretical: 23.9%) | [1] |

| 350 - 800 | Decarboxylation (Loss of 3 CO₂) | Not specified |[1] |

Table 4: Key Fourier-Transform Infrared (FTIR) Spectroscopy Bands

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3200 - 3400 | O-H stretching from lattice water | [1][4] |

| ~1337 | Carbonate peak | [1][5] |

| ~850 | Carbonate peak |[1][5] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound. The following sections describe the protocols cited in the literature.

Single-Crystal X-ray Diffraction

This technique provides the fundamental data for determining the crystal structure, including lattice parameters and atomic positions.

-

Sample Preparation: Single crystals were coated with Canada balsam to minimize the loss of hydration water during data collection.

-

Data Collection: The orthorhombic symmetry and unit cell dimensions were initially established using Weissenberg and precession photographs with Cu Kα radiation (λ = 1.5418 Å). A crystal with approximate dimensions of 0.16 x 0.15 x 0.05 mm was used to collect intensity data from equi-inclination Weissenberg photographs.

-

Data Analysis: The collected intensity data were corrected for absorption effects, which were noted to be severe (μ = 444 cm⁻¹). The structure was then solved and refined to a final R factor of 0.061.

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the polymorphic form and assess the phase purity of bulk samples.

-

Instrumentation: A standard powder X-ray diffractometer is used.

-

Sample Preparation: A representative sample of this compound is prepared for analysis.

-

Data Collection: The sample is scanned over a defined 2θ range to obtain a diffraction pattern.

-

Data Analysis: The experimental powder pattern is compared with a simulated pattern generated from single-crystal data or a reference pattern from a database (e.g., ICDD card number: 25-1400).[1][6] The presence of characteristic peaks confirms the identity of the compound.[1]

Thermal Analysis (TGA)

TGA is employed to determine the water and carbonate content and to study the thermal decomposition pathway.

-

Instrumentation: A thermogravimetric analyzer, which may be coupled to an FTIR spectrometer for evolved gas analysis (TGA-FTIR).[1]

-

Sample Preparation: A sample of 10-15 mg is placed in an open alumina (B75360) pan.[1]

-

Experimental Conditions:

-

Data Analysis: The weight loss is measured as a function of temperature. The first weight loss, occurring between 30°C and 350°C, corresponds to the loss of eight water molecules.[1] Subsequent weight losses at higher temperatures are due to decarboxylation.[1]

Spectroscopic Analysis (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the presence of carbonate and water.

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Sample Preparation: Samples can be analyzed directly or after being isothermally heated to study decomposition products.[1]

-

Data Collection: An infrared spectrum is collected over a standard range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands. For this compound, prominent peaks for carbonate are observed around 850 and 1337 cm⁻¹, while broad O-H bands from water are seen around 3200-3400 cm⁻¹.[1][5]

Elemental Analysis

This technique is used to confirm the empirical formula of the compound.

-

Instrumentation: An elemental analyzer, such as a Thermo Finnigan Flash-EA1112.[1]

-

Analysis: The weight percentages of carbon and hydrogen are determined.

-

Confirmation: The experimental values are compared to the theoretical values to confirm the stoichiometry of La₂(CO₃)₃·8H₂O. For example, reported values of carbon (5.98%) and hydrogen (2.69%) align with the octahydrate form.[1]

Visualized Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of the analytical workflow and the compound's decomposition pathway.

Figure 1: General experimental workflow for the structural characterization of La₂(CO₃)₃·8H₂O.

References

The Thermal Decomposition Pathway of Lanthanum Carbonate Octahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of lanthanum carbonate octahydrate (La₂(CO₃)₃·8H₂O). Lanthanum carbonate is a critical pharmaceutical agent used as a phosphate (B84403) binder in the treatment of hyperphosphatemia. Understanding its thermal stability and decomposition mechanism is paramount for drug development, formulation, and quality control. This document details the sequential degradation steps, intermediate products, and final residues, supported by quantitative data and detailed experimental methodologies.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process involving dehydration and decarboxylation. The pathway proceeds as follows:

-

Dehydration: The initial stage involves the loss of water molecules. The eight water molecules are released, leading to the formation of anhydrous lanthanum carbonate (La₂(CO₃)₃). This process typically occurs in one or two steps, depending on the heating rate and atmospheric conditions.[1][2]

-

Formation of Lanthanum Dioxycarbonate: Following complete dehydration, the anhydrous lanthanum carbonate decomposes to form lanthanum dioxycarbonate (La₂O₂CO₃).[1][3] This step involves the release of carbon dioxide. Some studies suggest the formation of an intermediate, La₂O(CO₃)₂, before the formation of La₂O₂CO₃.[1]

-

Formation of Lanthanum Oxide: The final decomposition step involves the conversion of lanthanum dioxycarbonate to lanthanum oxide (La₂O₃), with the release of the remaining carbon dioxide.[1][4] The nature of the final oxide can be influenced by the surrounding atmosphere.[3]

Below is a graphical representation of the decomposition pathway.

Quantitative Decomposition Data

The following tables summarize the quantitative data associated with the thermal decomposition of this compound, including temperature ranges and corresponding mass losses.

Table 1: Dehydration of this compound

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Product |

| Loss of 8 H₂O | 30 - 350 | 23.9 | ~24.27 | Anhydrous La₂(CO₃)₃ |

Note: The dehydration can occur in multiple, overlapping steps.[1][2][3]

Table 2: Decarboxylation of Anhydrous Lanthanum Carbonate

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Product |

| La₂(CO₃)₃ → La₂O₂CO₃ | 350 - 575 | 14.6 | ~16.74 (cumulative) | La₂O₂CO₃ |

| La₂O₂CO₃ → La₂O₃ | 575 - 800 | 7.3 | - | La₂O₃ |

Note: The total theoretical mass loss for the complete decomposition to La₂O₃ is approximately 45.8%.[1][3]

Experimental Protocols

The characterization of the thermal decomposition of this compound typically involves a combination of thermoanalytical and spectroscopic techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of the sample, providing quantitative information about the dehydration and decarboxylation steps.

Methodology:

-

Instrument: A thermogravimetric analyzer is used.

-

Sample Preparation: A small amount of the this compound sample (typically 10-15 mg) is accurately weighed and placed in an open alumina (B75360) crucible.[3]

-

Experimental Conditions:

-

Purge Gas: Dry nitrogen or air is used as the purge gas at a constant flow rate (e.g., 25-80 mL/min).[3]

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[1][3]

-

Temperature Range: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of around 900-1000 °C.[3]

-

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the temperature ranges of mass loss and the percentage of mass lost in each step. The first derivative of the TGA curve (DTG) can be used to more accurately determine the temperatures of maximum decomposition rates.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To detect endothermic and exothermic events associated with the decomposition process, such as dehydration and phase transitions.

Methodology:

-

Instrument: A DTA or DSC instrument, often coupled with a TGA, is used.

-

Sample Preparation: Similar to TGA, a small, accurately weighed sample is placed in a crucible, alongside an inert reference material (e.g., alumina) in a separate crucible.

-

Experimental Conditions: The experimental conditions (heating rate, temperature range, and atmosphere) are typically identical to those used for TGA to allow for direct correlation of thermal events with mass loss.

-

Data Analysis: The difference in temperature between the sample and the reference is plotted against temperature. Endothermic peaks correspond to events that absorb heat (e.g., dehydration), while exothermic peaks indicate heat-releasing events.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phases of the solid products at different stages of the thermal decomposition.

Methodology:

-

Sample Preparation: Samples of this compound are heated to specific temperatures corresponding to the plateaus observed in the TGA curve (e.g., after dehydration, after the first decarboxylation step, and the final product). The samples are then cooled to room temperature for analysis. In-situ PXRD can also be performed where the diffraction pattern is recorded as the sample is heated.

-

Instrument: A powder X-ray diffractometer with a Cu Kα radiation source is commonly used.

-

Data Collection: The X-ray diffraction pattern is recorded over a specific 2θ range.

-

Data Analysis: The obtained diffraction patterns are compared with standard reference patterns from databases (e.g., JCPDS) to identify the crystalline structures of the intermediates and the final product.[3]

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the sample at different decomposition stages, confirming the loss of water and carbonate groups.

Methodology:

-

Sample Preparation: Similar to PXRD, samples are prepared by heating the starting material to specific temperatures. The samples are then mixed with KBr and pressed into pellets for analysis.[2]

-

Instrument: An FTIR spectrometer is used.

-

Data Collection: The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The positions and intensities of the absorption bands are analyzed. The disappearance of bands associated with water molecules (O-H stretching and bending vibrations) and carbonate ions (C-O stretching and bending vibrations) is monitored to follow the decomposition process.[3]

Below is a diagram illustrating a typical experimental workflow for analyzing the thermal decomposition.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that can be thoroughly characterized using a combination of thermoanalytical and spectroscopic techniques. A comprehensive understanding of this pathway is essential for ensuring the stability, quality, and efficacy of lanthanum carbonate-based pharmaceutical products. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important compound.

References

A Technical Guide to the Sonochemical Synthesis of Lanthanum Carbonate Octahydrate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sonochemical synthesis of lanthanum carbonate octahydrate nanoparticles, a material of significant interest in the pharmaceutical field, primarily for its application as a phosphate (B84403) binder in the management of hyperphosphatemia in patients with chronic kidney disease. The guide details the experimental protocol, presents key quantitative data, and visualizes the synthesis workflow and the therapeutic mechanism of action.

Introduction

Lanthanum carbonate functions as a phosphate binder, effectively reducing the absorption of dietary phosphate in the gastrointestinal tract.[1][2] When administered orally, it dissociates in the acidic environment of the stomach, releasing lanthanum ions (La³⁺).[1][3] These ions exhibit a high affinity for phosphate ions, forming insoluble lanthanum phosphate complexes that are subsequently excreted.[1][4] This localized action within the gastrointestinal tract minimizes systemic absorption of lanthanum, enhancing its safety profile.[1][3] The sonochemical approach to synthesizing this compound nanoparticles offers a facile and efficient method to produce materials with controlled size and morphology, which can influence their physicochemical and therapeutic properties.[5][6]

Experimental Protocol: Sonochemical Synthesis

This section details a validated protocol for the synthesis of this compound (La₂(CO₃)₃·8H₂O) nanoparticles using a sonochemical method.[5][6]

Materials:

-

Lanthanum Acetate (B1210297) Hydrate (La(CH₃COO)₃·xH₂O)

-

Sodium Carbonate (Na₂CO₃)

-

Deionized Water

Equipment:

-

Probe Sonicator

-

Beakers and Graduated Cylinders

-

Magnetic Stirrer and Stir Bar

-

Centrifuge

-

Drying Oven

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.050 M aqueous solution of lanthanum acetate hydrate.

-

Prepare a 0.050 M aqueous solution of sodium carbonate.

-

-

Sonochemical Reaction:

-

Place the lanthanum acetate solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the probe of the sonicator into the solution.

-

While stirring, add the sodium carbonate solution to the lanthanum acetate solution.

-

Immediately subject the resulting mixture to ultrasonic irradiation for 25 minutes at a constant temperature of 301 K.

-

-

Product Isolation and Purification:

-

After sonication, collect the resulting white precipitate by centrifugation.

-

Wash the precipitate thoroughly with deionized water multiple times to remove any unreacted precursors and byproducts.

-

Follow with a final wash using ethanol.

-

-

Drying:

-

Dry the purified precipitate in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved. The final product is this compound nanoparticles.

-

Quantitative Data

The following table summarizes the key quantitative data from the described sonochemical synthesis protocol and the resulting nanoparticle characteristics.

| Parameter | Value | Reference |

| Reaction Conditions | ||

| Lanthanum Acetate Concentration | 0.050 M | [5][6] |

| Sodium Carbonate Concentration | 0.050 M | [5][6] |

| Sonication Time | 25 minutes | [5][6] |

| Temperature | 301 K | [5][6] |

| Nanoparticle Characteristics | ||

| Crystalline Phase | Orthorhombic (La₂(CO₃)₃·8H₂O) | [5][6] |

| Space Group | Pccn (56) | [5][6] |

| Particle Size (from XRD) | 24.102 nm | [5][6] |

| Particle Size (from TEM) | 4–30 nm | [5][6] |

| Morphology | Spherical | [5][6] |

Characterization Techniques

The synthesized this compound nanoparticles are typically characterized using a suite of analytical techniques to determine their physicochemical properties:[5][7]

-

Powder X-ray Diffraction (PXRD): To identify the crystalline phase and structure, and to estimate the crystallite size.[5][6]

-

Field Emission Scanning Electron Microscopy (FESEM): To observe the surface morphology and particle shape.[5][6]

-

Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the nanoparticles.[5][6]

-

Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of individual nanoparticles.[5][6]

-

X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states.[5][6]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the material.[5][6]

-

Thermogravimetric and Differential Scanning Calorimetry (TGA-DSC): To analyze the thermal decomposition behavior of the nanoparticles.[5][6]

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the sonochemical synthesis of this compound nanoparticles.

Caption: Workflow for sonochemical synthesis.

Mechanism of Action: Phosphate Binding

This diagram illustrates the mechanism by which lanthanum carbonate acts as a phosphate binder in the gastrointestinal tract.

Caption: Mechanism of lanthanum carbonate as a phosphate binder.

References

- 1. Synthesis of morphologically controlled lanthanum carbonate particles using ultrasound irradiation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. orientjchem.org [orientjchem.org]

- 5. [PDF] Facile synthesis of this compound and lanthanum oxide nanoparticles by sonochemical method: systematic characterizations | CiteDrive [citedrive.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Lanthanum Carbonate Octahydrate in Acidic Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of lanthanum carbonate octahydrate in acidic solutions, a critical factor in its mechanism of action as a phosphate (B84403) binder. The information compiled herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient.

Introduction

Lanthanum carbonate is a well-established phosphate binder used in the management of hyperphosphatemia in patients with end-stage renal disease. Its therapeutic efficacy is predicated on its ability to dissociate in the acidic environment of the upper gastrointestinal tract, releasing lanthanum ions (La³⁺) that bind to dietary phosphate, forming insoluble lanthanum phosphate complexes that are subsequently excreted.[1][2] Consequently, a thorough understanding of its dissolution properties in acidic media is paramount for formulation development, bioequivalence studies, and ensuring clinical performance.

While practically insoluble in water, this compound readily dissolves in acidic solutions.[3][4] The rate and extent of this dissolution are pH-dependent, influencing the availability of lanthanum ions for phosphate binding.

Quantitative Solubility Data

The following table outlines the typical conditions under which the dissolution of lanthanum carbonate is evaluated, as derived from regulatory guidance for in vitro bioequivalence studies.[6] Researchers can utilize these parameters to generate specific quantitative data for their formulations.

| Parameter | Specification | Rationale |

| Dissolution Media | 0.1 N HCl (pH 1.2) | Simulates fasting gastric fluid. |

| pH 3.0 Buffer | Represents the upper range of gastric pH. | |

| pH 5.0 Buffer | Simulates conditions in the small intestine. | |

| Apparatus | USP Apparatus 2 (Paddle) | Standard method for dissolution testing of oral solid dosage forms. |

| Rotation Speed | 50 rpm | Standard agitation condition. |

| Temperature | 37 °C ± 0.5 °C | Simulates human body temperature. |

| Volume | 900 mL | Standard volume for dissolution testing. |

Experimental Protocols

Detailed methodologies for assessing the solubility and phosphate-binding kinetics of lanthanum carbonate are crucial for reproducible and reliable results. The following protocols are based on established regulatory guidelines and scientific publications.

Dissolution Testing

This protocol is designed to measure the rate and extent of lanthanum carbonate dissolution in various acidic media.

Materials and Equipment:

-

This compound powder or tablets

-

USP Apparatus 2 (Paddle) with vessels

-

Constant temperature water bath

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and filters (e.g., 0.45 µm)

-

Dissolution Media: 0.1 N HCl (pH 1.2), pH 3.0 buffer, pH 5.0 buffer

-

Analytical instrument for lanthanum quantification (e.g., ICP-MS, ICP-OES, or validated titration method)

Procedure:

-

Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel.

-

Equilibrate the medium to 37 °C ± 0.5 °C.

-

Accurately weigh the lanthanum carbonate sample and place it in the vessel.

-

Start the paddle rotation at 50 rpm.

-

Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).

-

Immediately filter the withdrawn samples to prevent further dissolution of undissolved particles.

-

Replenish the dissolution medium with an equal volume of fresh, pre-warmed medium.

-

Analyze the concentration of dissolved lanthanum in the filtered samples using a validated analytical method.

-

Calculate the cumulative percentage of lanthanum dissolved at each time point.

Phosphate Binding Studies

These studies assess the efficacy of dissolved lanthanum in binding phosphate under simulated gastrointestinal conditions.

Procedure:

-

Incubate the lanthanum carbonate powder in 0.1 N HCl (pH 1.2) at 37 °C until it completely dissolves.[6]

-

Adjust the pH of the solution to the target pH (e.g., 3.0 or 5.0) using an appropriate acid or base.

-

Allow the solution to equilibrate for at least one hour.

-

Prepare a series of phosphate solutions of varying concentrations.

-

Add the phosphate solutions to the lanthanum solution, monitoring and adjusting the pH as necessary. The final reaction volume is typically 250 mL.[6]

-

Incubate the solutions at 37 °C with constant gentle shaking until maximum lanthanum-phosphate binding is achieved.

-

Filter the samples and analyze the supernatant for the concentration of unbound phosphate using a validated method such as ion chromatography.

-

The amount of bound phosphate can be calculated by subtracting the unbound phosphate concentration from the initial phosphate concentration.

Procedure:

-

Similar to the equilibrium study, dissolve the lanthanum carbonate in 0.1 N HCl and adjust to the target pH.

-

Add a phosphate solution of a known concentration to the lanthanum solution.

-

Incubate at 37 °C with constant gentle shaking.

-

Withdraw and filter samples at various time points (e.g., up to 24 hours).[6]

-

Analyze the concentration of unbound phosphate in the supernatant at each time point.

-

Determine the rate of phosphate binding over time.

Analytical Methods for Lanthanum Quantification

Accurate quantification of dissolved lanthanum is critical for solubility studies. Several analytical techniques can be employed:

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES): These are highly sensitive and specific methods for elemental analysis and are well-suited for determining lanthanum concentrations in dissolution media.

-

Complexometric Titration: A validated titration method using a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be a cost-effective and accurate method for quantifying lanthanum.

-

Ion Chromatography: This technique can be used to separate and quantify lanthanum ions in solution.[4]

Visualizations

Dissolution and Phosphate Binding Pathway

The following diagram illustrates the sequential process of lanthanum carbonate dissolution in the stomach and its subsequent interaction with dietary phosphate.

Caption: Dissolution of lanthanum carbonate in the stomach and subsequent phosphate binding.

Experimental Workflow for Dissolution Testing

This diagram outlines the key steps involved in a typical in vitro dissolution experiment for lanthanum carbonate.

Caption: Workflow for determining the in vitro dissolution profile of lanthanum carbonate.

Conclusion

The solubility of this compound in acidic solutions is the cornerstone of its therapeutic action. While specific quantitative solubility data is not widely published in a consolidated format, standardized experimental protocols, particularly those outlined by regulatory agencies, provide a robust framework for researchers and drug developers to characterize the dissolution profiles of their formulations. Adherence to these detailed methodologies is essential for ensuring product quality, demonstrating bioequivalence, and ultimately, delivering a safe and effective product to patients. Further research publishing detailed dissolution kinetics would be a valuable contribution to the public knowledge base for this important pharmaceutical compound.

References

- 1. EP1852695A1 - Assay for lanthanum hydroxy carbonate - Google Patents [patents.google.com]

- 2. Lanthanum carbonate anhydrous | C3La2O9 | CID 168924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijsr.net [ijsr.net]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Basic principles of Lanthanum carbonate as a phosphate binder

Introduction

Hyperphosphatemia, an abnormally high level of phosphate (B84403) in the blood, is a common and serious complication of chronic kidney disease (CKD). It is a major contributor to the development of secondary hyperparathyroidism, renal osteodystrophy, and cardiovascular calcification, leading to increased morbidity and mortality in CKD patients. The primary management strategy for hyperphosphatemia involves a combination of dietary phosphate restriction, dialysis, and the use of phosphate binders.

Lanthanum carbonate (La₂(CO₃)₃) is a potent, non-calcium, non-resin-based phosphate binder approved for the treatment of hyperphosphatemia in patients with end-stage renal disease (ESRD). This technical guide provides an in-depth overview of the fundamental principles of lanthanum carbonate as a phosphate binder, its mechanism of action, physicochemical properties, and binding efficacy, with a focus on the data and experimental methodologies relevant to researchers and drug development professionals.

Mechanism of Action

The primary mechanism by which lanthanum carbonate reduces serum phosphate is through a simple chemical interaction within the gastrointestinal (GI) tract. Following oral administration, lanthanum carbonate hydrate (B1144303) dissociates in the acidic environment of the stomach to release lanthanum ions (La³⁺).

These highly charged lanthanum ions then travel to the more alkaline environment of the small intestine, where they bind with high affinity to dietary phosphate (PO₄³⁻). This binding forms highly insoluble and non-absorbable lanthanum phosphate (LaPO₄) complexes that are subsequently excreted in the feces. This process effectively prevents the absorption of dietary phosphate into the bloodstream.

Physicochemical Properties and Phosphate Binding Efficacy

The efficacy of lanthanum carbonate as a phosphate binder is rooted in its physicochemical properties. Lanthanum is a trivalent rare earth element with a high affinity for phosphate. The binding of lanthanum to phosphate is a strong ionic interaction, resulting in the formation of a very stable and insoluble precipitate.

In Vitro Binding Studies

The phosphate binding capacity of lanthanum carbonate has been extensively studied under various simulated physiological conditions. These studies are crucial for understanding its efficacy across the pH range of the human GI tract. The binding process is rapid and largely independent of pH within the physiological range of 3 to 7.

| Parameter | Lanthanum Carbonate | Sevelamer (B1230288) HCl | Calcium Carbonate | Reference |

| Phosphate Binding Capacity (mmol P/g binder) | 1.8 - 2.4 | 1.2 - 1.6 | 1.5 - 2.0 | |

| Optimal pH Range for Binding | 3 - 7 | 6 - 8 | > 5 | |

| Dissociation Constant (K_d) for Phosphate | Low (High Affinity) | Moderate | Moderate |

Table 1: Comparative in vitro phosphate binding characteristics of common phosphate binders.

Clinical Efficacy and Safety Profile

Clinical trials have consistently demonstrated the efficacy of lanthanum carbonate in lowering serum phosphorus levels in dialysis patients. It has been shown to be as effective as other phosphate binders, such as calcium carbonate and sevelamer hydrochloride, but often with a lower pill burden.

| Clinical Study | Dosage | Mean Reduction in Serum Phosphorus (mg/dL) | Adverse Events | Reference |

| Phase III, Randomized, Controlled Trial | 1500-3000 mg/day | 2.5 - 3.5 | Nausea, Vomiting, Abdominal Pain | |

| Long-term Extension Study | Up to 3750 mg/day | Maintained at < 5.5 mg/dL | Generally well-tolerated | |

| Comparative Trial vs. Sevelamer HCl | Titrated to effect | Comparable to sevelamer | Lower incidence of GI side effects |

Table 2: Summary of key clinical trial data for lanthanum carbonate.

Experimental Protocols

In Vitro Phosphate Binding Capacity Assay

This protocol outlines a standard method for determining the phosphate binding capacity of a binder in simulated gastric and intestinal fluids.

1. Materials:

- Simulated Gastric Fluid (SGF): USP-grade, pH 1.2.

- Simulated Intestinal Fluid (SIF): USP-grade, pH 7.5.

- Phosphate standard solution (1000 ppm).

- Lanthanum carbonate powder.

- Phosphate quantification reagent (e.g., malachite green).

- Spectrophotometer.

2. Procedure:

- Prepare a series of phosphate solutions of known concentrations in both SGF and SIF.

- Accurately weigh a specified amount of lanthanum carbonate powder and add it to each phosphate solution.

- Incubate the mixtures at 37°C with constant agitation for a defined period (e.g., 1, 2, 4 hours) to simulate GI transit times.

- Centrifuge the samples to pellet the binder and any bound phosphate.

- Carefully collect the supernatant and measure the unbound phosphate concentration using a colorimetric assay (e.g., malachite green assay).

- The amount of bound phosphate is calculated as the difference between the initial and final (unbound) phosphate concentrations.

- The binding capacity is expressed as mmol of phosphate bound per gram of binder.

Signaling Pathways in Phosphate Homeostasis

The regulation of phosphate homeostasis is a complex process involving interplay between the intestines, kidneys, and bones. Key players in this systemic regulation include parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and Klotho. By binding dietary phosphate, lanthanum carbonate indirectly influences these pathways by reducing the phosphate load. A reduction in serum phosphate leads to decreased FGF23 secretion from osteocytes, which in turn reduces the phosphaturic effect on the kidneys and can help to normalize PTH levels.

Caption: Mechanism of action of Lanthanum Carbonate in the GI tract.

Experimental Workflow for Phosphate Binder Evaluation

The development and evaluation of a novel phosphate binder follows a structured workflow, from initial in vitro characterization to in vivo animal studies and finally, human clinical trials.

Caption: A typical experimental workflow for phosphate binder evaluation.

Conclusion

Lanthanum carbonate is a highly effective phosphate binder with a well-established mechanism of action and a favorable efficacy and safety profile. Its ability to potently bind dietary phosphate across a wide physiological pH range in the GI tract makes it a valuable therapeutic option for the management of hyperphosphatemia in patients with chronic kidney disease. The experimental protocols and workflows described herein provide a framework for the continued research and development of novel phosphate-binding agents.

The Journey from Ore to Oral Remedy: A Technical Guide to the Natural Occurrence and Synthesis of Lanthanum Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural origins of lanthanum and the chemical processes that transform it into lanthanum carbonate, a critical therapeutic for hyperphosphatemia in patients with end-stage renal disease. From the geological distribution of its primary ores to detailed laboratory synthesis protocols, this document offers a comprehensive resource for professionals in the field.

Natural Occurrence and Industrial Sourcing of Lanthanum

Lanthanum, though classified as a rare earth element, is relatively abundant in the Earth's crust, with concentrations estimated to be between 32 and 34 parts per million.[1] It is not found in its elemental form in nature but is primarily concentrated in several key minerals. The two most economically significant sources of lanthanum are bastnäsite and monazite (B576339).[1][2][3]

Major Lanthanum-Bearing Minerals:

-

Bastnäsite: A fluorocarbonate mineral, bastnäsite is a primary source of light rare earth elements.[4] Major deposits are located at the Mountain Pass mine in California, USA, and the Bayan Obo mine in Inner Mongolia, China.[5][6]

-

Monazite: A reddish-brown phosphate (B84403) mineral, monazite is another principal ore for lanthanum and other rare earth elements. Significant deposits are found in Australia, Brazil, India, and Sri Lanka.[3]

The industrial sourcing of lanthanum is dominated by a few key players in the global market. MP Materials operates the Mountain Pass mine, a significant source of bastnäsite. Lynas Rare Earths Ltd. is another major producer, with operations focused on the Mount Weld mine in Australia. China is the world's largest producer of lanthanum, accounting for a substantial portion of the global supply.[7]

Table 1: Typical Elemental Composition of Major Lanthanum Ores

| Element/Compound | Bastnäsite (Bayan Obo, China) - wt% | Bastnäsite (Mountain Pass, USA) - wt% | Monazite (Australia/India) - wt% |

| Lanthanum Oxide (La₂O₃) | ~25 - 33 | ~33 | ~17 - 24 |

| Cerium Oxide (CeO₂) | ~49 - 50 | ~49 | ~45 - 48 |

| Neodymium Oxide (Nd₂O₃) | ~12 - 15 | ~12 | ~17 |

| Praseodymium Oxide (Pr₆O₁₁) | ~4 - 5 | ~5 | ~5 |

| Other Rare Earth Oxides | ~1 - 2 | ~1 | ~1 - 2 |

| Fluorine (F) | ~8 - 9 | Not specified | Not applicable |

| Phosphorus Pentoxide (P₂O₅) | Not applicable | Not applicable | ~25 - 30 |

| Thorium Dioxide (ThO₂) | ~0.2 | Negligible | ~0.1 - 0.4 |

Note: The exact composition of ores can vary significantly depending on the specific deposit and geological conditions.

From Ore to Precursor: The Lanthanum Extraction and Purification Process

The extraction of lanthanum from its ores is a multi-step process involving physical and chemical separation techniques. The general workflow is outlined below.

Experimental Protocol: Lanthanum Extraction from Bastnäsite Concentrate

This protocol describes a general procedure for the extraction of lanthanum from a bastnäsite concentrate.

Materials:

-

Bastnäsite concentrate (typically 60-70% rare earth oxides)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

Roasting (Optional but common): The bastnäsite concentrate is roasted at high temperatures (e.g., 500-600 °C) to decompose the carbonate matrix and convert cerium to its less soluble tetravalent state.

-

Acid Leaching: The roasted or unroasted concentrate is leached with concentrated hydrochloric acid. The mixture is heated and stirred to dissolve the lanthanum and other trivalent rare earth elements, leaving behind insoluble residues.

-

Filtration: The acidic slurry is filtered to separate the lanthanum-rich leachate from the solid gangue minerals.

-

Purification (Solvent Extraction): The leachate undergoes a multi-stage solvent extraction process. A suitable organic extractant is used to selectively separate lanthanum from other rare earth elements and impurities.

-

Stripping: The lanthanum is then stripped from the organic phase back into an aqueous solution, typically using a dilute acid. This results in a purified lanthanum chloride solution.

Synthesis of Lanthanum Carbonate

Purified lanthanum salt solutions, such as lanthanum chloride or lanthanum nitrate (B79036), serve as the starting material for the synthesis of lanthanum carbonate. The most common method is direct precipitation.

Experimental Protocol: Synthesis of Lanthanum Carbonate from Lanthanum Chloride

This protocol details the synthesis of lanthanum carbonate via precipitation from a lanthanum chloride solution.

Materials:

-

Lanthanum chloride heptahydrate (LaCl₃·7H₂O)

-

Sodium carbonate (Na₂CO₃) or Ammonium (B1175870) bicarbonate (NH₄HCO₃)

-

Deionized water

-

Ethanol (B145695) (for washing)

Procedure:

-

Preparation of Lanthanum Chloride Solution: A solution of lanthanum chloride is prepared by dissolving a known concentration of LaCl₃·7H₂O in deionized water.

-

Preparation of Carbonate Solution: A solution of sodium carbonate or ammonium bicarbonate is prepared in deionized water.

-

Precipitation: The carbonate solution is slowly added to the lanthanum chloride solution under constant stirring. A white precipitate of lanthanum carbonate will form immediately. The pH of the final solution should be monitored and adjusted to be near neutral.

-

Aging: The suspension is stirred for a period (e.g., 1-2 hours) to allow for complete precipitation and crystal growth.

-

Filtration and Washing: The precipitate is collected by filtration and washed several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol to aid in drying.

-

Drying: The washed lanthanum carbonate is dried in an oven at a controlled temperature (e.g., 80-100 °C) to obtain the final hydrated lanthanum carbonate product.

Experimental Protocol: Synthesis of Lanthanum Carbonate from Lanthanum Nitrate

This protocol outlines the synthesis of lanthanum carbonate using lanthanum nitrate as the precursor.

Materials:

-

Lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Deionized water

Procedure:

-

Preparation of Lanthanum Nitrate Solution: A solution of lanthanum nitrate is prepared by dissolving La(NO₃)₃·6H₂O in deionized water.

-

Preparation of Ammonium Carbonate Solution: A solution of ammonium carbonate is prepared in deionized water.

-

Precipitation: The ammonium carbonate solution is added dropwise to the lanthanum nitrate solution with vigorous stirring. A white precipitate of lanthanum carbonate will form.

-

Digestion: The mixture is heated gently (e.g., to 60-70 °C) and stirred for a period to promote the formation of a more crystalline and easily filterable precipitate.

-

Filtration and Washing: The precipitate is filtered and washed thoroughly with deionized water to remove residual ammonium and nitrate ions.

-

Drying: The product is dried in an oven at a controlled temperature to yield hydrated lanthanum carbonate.

Mechanism of Action: Phosphate Binding by Lanthanum Carbonate

The therapeutic effect of lanthanum carbonate in managing hyperphosphatemia is primarily due to its ability to act as a potent phosphate binder within the gastrointestinal tract. The mechanism is a straightforward chemical interaction.

Upon oral administration, lanthanum carbonate dissociates in the acidic environment of the stomach to release free lanthanum ions (La³⁺). These ions then bind with dietary phosphate (PO₄³⁻) to form highly insoluble lanthanum phosphate (LaPO₄) complexes. These complexes are not absorbed by the gastrointestinal tract and are subsequently eliminated from the body through the feces. This process effectively reduces the overall absorption of dietary phosphate, thereby lowering serum phosphate levels in patients with renal insufficiency. In vitro studies have demonstrated that lanthanum carbonate effectively binds phosphate across a range of pH levels relevant to the gastrointestinal tract.[7]

Conclusion

This technical guide has detailed the journey of lanthanum from its natural mineral sources to its synthesis as lanthanum carbonate, a vital pharmaceutical agent. For researchers and professionals in drug development, a thorough understanding of the sourcing, extraction, and synthesis of this compound is crucial for ensuring a stable and high-quality supply chain. The straightforward yet highly effective mechanism of phosphate binding underscores the importance of this simple inorganic salt in managing a complex clinical condition. Further research into optimizing extraction and synthesis processes can contribute to improving the efficiency and sustainability of lanthanum carbonate production.

References

- 1. pascal-csu.primo.exlibrisgroup.com [pascal-csu.primo.exlibrisgroup.com]

- 2. How are lanthanides extracted from monazite sand class 11 chemistry CBSE [vedantu.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN114477265B - Preparation method of lanthanum carbonate tetrahydrate - Google Patents [patents.google.com]

- 6. earsiv.batman.edu.tr [earsiv.batman.edu.tr]

- 7. openaccessjournals.com [openaccessjournals.com]

Methodological & Application

Application Notes and Protocols for Phosphate Removal from Wastewater using Lanthanum Carbonate Octahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eutrophication, driven by excessive phosphate (B84403) concentrations in water bodies, poses a significant environmental threat. Lanthanum carbonate has emerged as a highly effective agent for phosphate removal due to the strong affinity of lanthanum ions (La³⁺) for phosphate ions (PO₄³⁻), leading to the formation of highly insoluble lanthanum phosphate (LaPO₄) precipitates.[1][2] This document provides detailed application notes and experimental protocols for the use of lanthanum carbonate octahydrate (La₂(CO₃)₃·8H₂O) in removing phosphate from wastewater. Lanthanum carbonate demonstrates potent phosphate-binding properties across a range of pH levels relevant to clinical and environmental applications.

Data Presentation

The efficiency of phosphate removal by lanthanum carbonate is influenced by several factors, including pH, adsorbent dosage, initial phosphate concentration, and contact time. The following tables summarize the quantitative data from various studies.

| Adsorbent | Initial Phosphate Concentration (mg/L) | Adsorbent Dose (g/L) | pH | Contact Time (min) | Removal Efficiency (%) | Maximum Adsorption Capacity (mg P/g) | Reference |

| Lanthanum Carbonate | 200 | 0.4 - 1.6 | 6.8 | Not Specified | 38.4 - 94.6 | - | [3] |

| Lanthanum Carbonate | Not Specified | Not Specified | 2.9 | Not Specified | - | 106.6 | [3] |

| Amorphous Lanthanum Carbonate | 3.2 | 0.5 | 3.0 - 11.0 | Not Specified | >84 | 112.9 | [4][5] |

| Lanthanum-modified biochar | 15 | 1.3 | 3.0 | Not Specified | 99.06 | 152.77 | [6] |

| Lanthanum-modified zeolite | Not Specified | Not Specified | Not Specified | Not Specified | - | 52.25 | [7][8] |

Table 1: Phosphate Removal Efficiency and Adsorption Capacity of Lanthanum Carbonate-based Adsorbents.

| Parameter | Condition | Effect on Phosphate Removal | Reference |

| pH | Acidic (2.0 - 6.0) | High removal efficiency | [3] |

| Neutral to Alkaline (7.0 - 9.0) | Suitable for phosphate uptake | [3] | |

| Adsorbent Dosage | Increasing dose (up to a certain point) | Increased removal efficiency due to more available adsorption sites | [3] |

| Co-existing Anions | Presence of F⁻, Cl⁻, SO₄²⁻, NO₃⁻, HCO₃⁻ | Maintained high selectivity for phosphate | [4][5] |

| Presence of CO₃²⁻ and HCO₃⁻ | Significant inhibition of adsorption | [3] | |

| Natural Organic Matter | Presence | Inhibition of phosphate adsorption | [3] |

Table 2: Influence of Various Parameters on Phosphate Removal by Lanthanum Carbonate.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes a method for synthesizing this compound with a reduced risk of forming lanthanum carbonate hydroxide.[9][10][11]

Materials:

-

Lanthanum chloride (LaCl₃)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Magnetic stirrer

-

pH meter

-

Filtration apparatus

Procedure:

-

Prepare a 1 M solution of lanthanum chloride in deionized water. The initial pH of this solution will be acidic.[9]

-

Prepare a 1 M solution of sodium bicarbonate in deionized water.[9]

-

While vigorously stirring the lanthanum chloride solution, rapidly add a small amount of the sodium bicarbonate solution to generate lanthanum carbonate nuclei.[9][10][11]

-

Continuously add the remaining sodium bicarbonate solution to the lanthanum chloride solution at a constant rate, ensuring the pH of the reaction mixture remains below 4.0.[9][10][11] This simultaneous precipitation and neutralization minimizes the formation of lanthanum carbonate hydroxide.[9][10][11]

-

After the addition is complete, continue stirring the suspension for a predetermined period to ensure the reaction goes to completion.

-

Collect the precipitate by filtration.

-

Wash the precipitate with deionized water to remove any unreacted salts.

-

Dry the collected solid to obtain this compound (La₂(CO₃)₃·8H₂O).

Protocol 2: Batch Adsorption Experiments for Phosphate Removal

This protocol outlines the procedure for conducting batch experiments to evaluate the phosphate removal efficiency of this compound.

Materials:

-

This compound (prepared as in Protocol 1 or commercially sourced)

-

Potassium dihydrogen phosphate (KH₂PO₄) or another soluble phosphate salt

-

Deionized water

-

Conical flasks or beakers

-

Orbital shaker or magnetic stirrer

-

pH meter

-

Solutions of HCl and NaOH for pH adjustment

-

Syringe filters

-

Spectrophotometer for phosphate analysis (e.g., using the Molybdenum Blue method)

Procedure:

-

Preparation of Phosphate Stock Solution: Prepare a concentrated stock solution of phosphate (e.g., 1000 mg P/L) by dissolving a known amount of KH₂PO₄ in deionized water. Prepare working solutions of desired concentrations by diluting the stock solution.

-

Adsorption Experiment:

-

Add a known volume of the phosphate working solution to a series of conical flasks.

-

Adjust the initial pH of the solutions to the desired values using HCl or NaOH.

-

Add a pre-weighed amount of this compound to each flask.

-

Place the flasks on an orbital shaker and agitate at a constant speed for a specified contact time.

-

-

Sample Analysis:

-

After the desired contact time, withdraw a sample from each flask.

-

Filter the sample immediately using a syringe filter to separate the adsorbent.

-

Analyze the filtrate for the final phosphate concentration using a suitable analytical method, such as the Molybdenum Blue method with spectrophotometry.

-

-

Data Analysis:

-

Calculate the phosphate removal efficiency (%) using the following equation: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial phosphate concentration and Cₑ is the equilibrium phosphate concentration.

-

Calculate the amount of phosphate adsorbed per unit mass of adsorbent (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).

-

Protocol 3: Kinetic Studies

To understand the rate of phosphate adsorption, follow Protocol 2, but collect samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes) until equilibrium is reached. Analyze the phosphate concentration at each time point to determine the adsorption kinetics. The data can be fitted to kinetic models like the pseudo-first-order and pseudo-second-order models to understand the adsorption mechanism.[12][13]

Protocol 4: Isotherm Studies

To determine the maximum adsorption capacity, follow Protocol 2, but vary the initial phosphate concentration while keeping the adsorbent dose, pH, and contact time constant (ensure equilibrium is reached). The resulting data can be fitted to isotherm models such as the Langmuir and Freundlich models to describe the equilibrium adsorption behavior.[12][13]

Visualizations

Caption: Mechanism of phosphate removal by this compound.

Caption: Experimental workflow for batch phosphate removal studies.

References

- 1. Mechanisms of orthophosphate removal from water by lanthanum carbonate and other lanthanum-containing materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on Lanthanum-Based Materials for Phosphate Removal [mdpi.com]

- 3. Frontiers | Adsorption of Phosphate by Surface Precipitation on Lanthanum Carbonate Through In Situ Anion Substitution Reactions [frontiersin.org]

- 4. Strong adsorption of phosphate by amorphous lanthanum carbonate nano-adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Competitive adsorption of phosphate and dissolved organic carbon on lanthanum modified zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pascal-csu.primo.exlibrisgroup.com [pascal-csu.primo.exlibrisgroup.com]

- 12. Phosphate removal and recovery by lanthanum-based adsorbents: A review for current advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application of Lanthanum Carbonate Octahydrate in Catalysis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of lanthanum carbonate octahydrate as a catalyst precursor in key industrial processes. The focus is on providing detailed experimental protocols, quantitative data for performance comparison, and visual representations of the workflows involved.

This compound (La₂(CO₃)₃·8H₂O) serves as a stable and convenient precursor for the synthesis of catalytically active lanthanum oxide (La₂O₃). The controlled thermal decomposition of this compound yields high-purity lanthanum oxide, which exhibits basic properties making it an effective catalyst in various organic transformations. This document details its application in biodiesel production via transesterification and in the catalytic cracking of petroleum residues.

Biodiesel Production via Transesterification

Lanthanum oxide (La₂O₃), derived from the calcination of this compound, is an efficient heterogeneous base catalyst for the transesterification of triglycerides into fatty acid methyl esters (FAME), commonly known as biodiesel. Its solid nature simplifies catalyst separation from the reaction mixture, allowing for easier purification of the final product and potential for catalyst recycling.

Quantitative Data Presentation

The following table summarizes the catalytic performance of lanthanum oxide in comparison to other common heterogeneous catalysts in the transesterification of various oil feedstocks for biodiesel production.

| Catalyst | Feedstock | Methanol (B129727):Oil Molar Ratio | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | FAME Yield (%) | Reference |

| La₂O₃ | Palm Oil | 30:1 | 10 | 200 | 0.75 | >95 | [1] |

| Sulfated La₂O₃ (SLO) | Oleic Acid | 5:1 | 10 | 100 | - | 96 (Conversion) | [2] |

| La-dolomite | Palm Oil | 18:1 | 7 | 65 | 3 | 98.7 | [3] |

| CaO | Waste Cooking Oil | 10:1 | - | 65 | 2 | ~97 | [1] |

| SrO | Soybean Oil | 12:1 | 3 | 65 | 3 | ~98 | [1] |

| MgO | Waste Cooking Oil | - | - | - | - | Comparable to NaOH | [1] |

Experimental Protocols

Protocol 1: Preparation of La₂O₃ Catalyst from this compound

-

Calcination: Place a known quantity of this compound (La₂(CO₃)₃·8H₂O) in a ceramic crucible.

-

Heat the crucible in a muffle furnace from room temperature to 800°C at a heating rate of 10°C/min.

-

Maintain the temperature at 800°C for 5 hours to ensure complete conversion to lanthanum oxide (La₂O₃).

-

Allow the furnace to cool down to room temperature naturally.

-

The resulting white powder is the La₂O₃ catalyst. Store it in a desiccator to prevent moisture absorption.

Protocol 2: Transesterification of Triglycerides

-

Reactor Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer.

-

Reactant Charging: Charge the flask with the triglyceride feedstock (e.g., palm oil) and methanol in the desired molar ratio (e.g., 30:1 methanol to oil).

-

Catalyst Addition: Add the prepared La₂O₃ catalyst to the reaction mixture (e.g., 10 wt% relative to the oil).

-

Reaction: Heat the mixture to the specified reaction temperature (e.g., 200°C) while stirring vigorously.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing the FAME content using gas chromatography (GC).

-

Product Separation: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by filtration or centrifugation. The liquid phase will separate into two layers: an upper layer of biodiesel (FAME) and a lower layer of glycerol.

-

Purification: Separate the biodiesel layer and wash it with warm deionized water to remove any residual methanol, glycerol, and catalyst. Dry the biodiesel over anhydrous sodium sulfate.

Experimental Workflow

Catalytic Cracking of Petroleum Residues

Lanthanum oxide, prepared from this compound, is a key component in the formulation of catalysts for the fluid catalytic cracking (FCC) of heavy petroleum residues into more valuable, lighter products like gasoline and diesel. The addition of lanthanum oxide to catalysts, often based on clay and silica, enhances their structural characteristics, acidity, and overall catalytic activity.

Quantitative Data Presentation

The table below presents data on a lanthanum-containing cracking catalyst (Cat1) and compares it to a catalyst containing chromium oxide (Cat2) and the raw clay support.

| Catalyst/Support | Composition | Specific Surface Area (m²/g) | Acidity (meq/g) | Conversion of Petroleum Residue (%) | Reference |

| Cat1 | Clay + La₂O₃ + SiO₂ | 456.14 | 50 | 74.13 | |

| Cat2 | Clay + Cr₂O₃ + SiO₂ | 475.12 | 57 | 66.53 | |

| Kaolinite Clay (Support) | - | 15.26 | 14 | - |

Experimental Protocols

Protocol 3: Preparation of La₂O₃-containing Cracking Catalyst (Cat1)

-

Mixing: In a beaker, thoroughly mix 15 g of clay (particle size < 2 µm), 0.55 g of lanthanum oxide (La₂O₃, prepared as in Protocol 1), and 4 g of silica.

-

Acid Activation: Add 25 mL of 10% hydrochloric acid to the mixture while stirring. Continue stirring for 6 hours at room temperature.

-

Drying: Dry the resulting mixture in an oven at 105°C for 12 hours.

-

Calcination: Calcine the dried solid in a furnace at 800°C for 30 minutes.

-

Cooling and Storage: Allow the catalyst to cool to room temperature and store it in a desiccator.

Protocol 4: Catalytic Cracking of Petroleum Residue

-

Reactor Setup: Place 20 g of the prepared catalyst (Cat1) into a stainless steel fixed-bed reactor.

-

Heating: Insert the reactor into an electric furnace and heat it to 500°C in increments of 100°C.

-

Feed Injection: Once the temperature is stable at 500°C, inject 50 g of pre-heated heavy petroleum residue into the reactor.

-

Product Collection: The cracked products (gases and liquids) are passed through a condenser and collected. The liquid products are collected in a cooled receiver, and the non-condensable gases can be collected in a gas bag for analysis.

-

Analysis: Analyze the liquid products using gas chromatography (GC) to determine the distribution of different fractions (gasoline, diesel, etc.). The conversion is calculated based on the amount of residue converted into lighter products.

Logical Relationship Diagram

References

Application Notes and Protocols: Use of Lanthanum in Specialty Glass and Ceramics

Disclaimer: While the prompt specified Lanthanum Carbonate Octahydrate, the primary material used in the manufacturing of specialty glass and ceramics is Lanthanum Oxide (La₂O₃). Lanthanum carbonate is a common precursor that decomposes to lanthanum oxide at the high temperatures used in these processes.[1][2][3] These notes, therefore, focus on the applications of lanthanum, primarily introduced as lanthanum oxide.

Introduction

Lanthanum is a rare-earth element that, when incorporated into glass and ceramic formulations, imparts significant improvements in their optical, mechanical, and chemical properties.[4][5] In the form of lanthanum oxide (La₂O₃), it is a critical component in the production of high-performance materials for a range of advanced applications, from high-quality camera lenses to specialized ceramic capacitors.[6][7][8]

Application in Specialty Glass

The addition of lanthanum oxide to glass formulations is pivotal for creating high-refractive-index, low-dispersion optical glasses, often referred to as Lanthanum glasses (LaK).[6][9] These properties are essential for correcting chromatic aberration in complex lens systems.[4]

1.1. Key Benefits of Lanthanum in Glass Production:

-

Enhanced Optical Properties: Lanthanum oxide significantly increases the refractive index of glass while maintaining a low dispersion (high Abbe number).[4][10] This unique combination is crucial for designing high-quality lenses for cameras, telescopes, and other precision optical instruments.[6]

-

Improved Mechanical Properties: The incorporation of La₂O₃ increases the density, microhardness, and Young's modulus of the glass, resulting in more durable and scratch-resistant products.[4][5][11]

-

Increased Chemical Resistance: Lanthanum oxide enhances the glass's resistance to alkali and other chemical attacks, which is vital for applications in harsh environments.[4][5][6]

-

Enhanced Thermal Stability: The addition of lanthanum oxide raises the glass transition temperature, making the glass more stable at elevated temperatures.[4][5]

-

Infrared Absorption: La₂O₃ is used in the manufacturing of infrared-absorbing glasses.[4][6]

1.2. Quantitative Data on Lanthanum Glass Properties:

The following tables summarize the impact of lanthanum oxide on the properties of various glass systems.

Table 1: Properties of Lanthanum-Aluminum-Borosilicate Glasses [12]

| Property | Molar Content of Components | Resulting Value |

| Refractive Index (nD) | 27% La₂O₃, 7-30% SiO₂, 8-25% Al₂O₃, 32-50% B₂O₃ | Up to 1.74 |

| Dispersion Coefficient (νD) | 27% La₂O₃, 7-30% SiO₂, 8-25% Al₂O₃, 32-50% B₂O₃ | Up to 57 |

| Density (g/cm³) | 27% La₂O₃, 7-30% SiO₂, 8-25% Al₂O₃, 32-50% B₂O₃ | ≤ 4.15 |

Table 2: Properties of Lanthanum Borate (B1201080) Glasses [13]

| Molar % La₂O₃ | Density (g/cm³) | Refractive Index (nD) | Thermal Expansion Coefficient (x 10⁻⁷/°C) | Glass Transition Temperature (°C) |

| 20 | 4.38 | 1.71 | 85 | 630 |

| 22 | 4.51 | 1.72 | 83 | 645 |

| 24 | 4.64 | 1.73 | 81 | 660 |

| 26 | 4.77 | 1.74 | 79 | 675 |

| 28 | 4.90 | 1.75 | 77 | 690 |

1.3. Experimental Protocol: Synthesis of Lanthanum Borate Glass

This protocol describes a common laboratory-scale method for preparing lanthanum borate glass via melt-quenching.[13][14]

Materials:

-

Lanthanum oxide (La₂O₃), high purity (99.9% or higher)

-

Boric acid (H₃BO₃) or Boron oxide (B₂O₃), high purity

-

Platinum or high-purity alumina (B75360) crucible

-

High-temperature furnace (capable of reaching at least 1400°C)

-

Stainless steel or graphite (B72142) mold

-

Annealing furnace

Procedure:

-

Precursor Preparation: Accurately weigh the required amounts of La₂O₃ and B₂O₃ powders to achieve the desired molar composition. If using boric acid, calculate the equivalent amount of B₂O₃.

-

Mixing: Thoroughly mix the powders in a mortar and pestle or a mechanical mixer to ensure a homogeneous batch.

-

Melting: Transfer the mixed powder into a crucible and place it in a high-temperature furnace. Heat the furnace to a temperature between 1200°C and 1400°C, depending on the specific composition. Hold at the peak temperature for 1-2 hours to ensure complete melting and homogenization.

-

Quenching: Quickly pour the molten glass into a preheated mold to form the desired shape. This rapid cooling prevents crystallization.

-

Annealing: Immediately transfer the glass sample to an annealing furnace set at a temperature slightly above the glass transition temperature (typically 600-700°C for lanthanum borate glasses). Hold for 1-2 hours, then cool slowly to room temperature to relieve internal stresses.

1.4. Visualization: Workflow for Lanthanum Glass Production

Caption: Workflow for Lanthanum Glass Production.

Application in Specialty Ceramics

Lanthanum oxide is a key dopant and sintering aid in the production of various advanced ceramics, including dielectric materials for capacitors and solid electrolytes for fuel cells.[8][15]

2.1. Key Benefits of Lanthanum in Ceramics:

-

Enhanced Dielectric Properties: Doping with lanthanum can significantly modify the dielectric constant and reduce the dielectric loss of ceramic materials like barium titanate (BaTiO₃), making them suitable for multilayer ceramic capacitors (MLCCs).[16][17][18][19]

-

Improved Sintering and Densification: Lanthanum oxide can act as a sintering aid, promoting densification at lower temperatures and resulting in ceramics with improved mechanical strength.

-

Control of Microstructure: Lanthanum doping can influence the grain size and grain boundary characteristics of ceramics, which in turn affects their electrical and mechanical properties.[16][20]

-

Increased Ionic Conductivity: In materials like lanthanum gallate, doping with elements such as strontium and magnesium creates highly conductive electrolytes for solid oxide fuel cells (SOFCs).

2.2. Quantitative Data on Lanthanum-Doped Ceramics:

Table 3: Effect of Lanthanum Doping on (Pb₀.₇₅Ba₀.₂₅)(Zr₀.₇₀Ti₀.₃₀)O₃ Ceramics [20]

| Lanthanum Content (at. %) | Average Grain Size (μm) | Grain Resistance at 773 K (Ω) | Grain Boundary Resistance at 773 K (Ω) |

| 1 | 17.83 | - | - |

| 4 | 1.83 | 3.53 x 10⁵ | 2.5 x 10⁶ |

| Undoped | >15 | 217 | 3.6 x 10³ |

Table 4: Properties of Sr/Mg Doped Lanthanum Gallate (LSGM) Ceramics

| Synthesis Method | Sintering Temperature (°C) | Relative Density (%) | Ionic Conductivity at 800°C (S/cm) |

| Solid State Reaction | 1400 | up to 98 | 0.05 - 0.11 |

| Sol-Gel | 1400 | 98 | ~0.056 |

| Hydrothermal Urea Hydrolysis | 1400 | 98 | 0.056 |

| Ethylene-Glycol Method | 1400 | >99 | 0.056 |

2.3. Experimental Protocol: Synthesis of Lanthanum-Doped Barium Titanate (BaTiO₃) Ceramics

This protocol outlines a conventional solid-state reaction method for preparing La-doped BaTiO₃ ceramics.[17]

Materials:

-

Barium carbonate (BaCO₃)

-

Titanium dioxide (TiO₂)

-

Lanthanum oxide (La₂O₃)

-

Deionized water

-

Polyvinyl alcohol (PVA) binder solution

-

Ball mill with zirconia media

-

Hydraulic press

-

High-temperature furnace

Procedure:

-

Precursor Preparation: Stoichiometrically weigh the BaCO₃, TiO₂, and La₂O₃ powders according to the desired final composition (e.g., Ba₁₋ₓLaₓTiO₃).

-

Milling and Mixing: Place the powders in a ball mill with zirconia media and deionized water. Mill for 12-24 hours to ensure thorough mixing and particle size reduction.

-

Calcination: Dry the slurry and then calcine the powder in an alumina crucible at a temperature between 1000°C and 1200°C for 2-4 hours to form the perovskite phase.

-

Binder Addition and Granulation: Re-mill the calcined powder to break up agglomerates. Mix the fine powder with a PVA binder solution and then granulate by passing it through a sieve.

-

Pressing: Press the granulated powder into pellets using a hydraulic press at a pressure of 100-200 MPa.

-

Sintering: Place the green pellets in a furnace and heat slowly to 600°C to burn out the binder. Then, increase the temperature to 1300-1400°C and hold for 2-4 hours to sinter the pellets into a dense ceramic.

2.4. Visualization: Role of Lanthanum in Ceramic Microstructure

Caption: Role of Lanthanum in Ceramic Microstructure.

The Role of Lanthanum Carbonate as a Precursor

Lanthanum carbonate (La₂(CO₃)₃), often in a hydrated form, serves as a crucial precursor material for producing lanthanum oxide.[21] During the high-temperature processing of glass and ceramic batches, lanthanum carbonate undergoes thermal decomposition.

Decomposition Pathway: The decomposition typically occurs in stages, with the loss of water followed by the release of carbon dioxide, ultimately yielding lanthanum oxide.[1][22] The final conversion to La₂O₃ generally occurs at temperatures above 800-900°C.[1][23]

La₂(CO₃)₃·nH₂O → La₂(CO₃)₃ + nH₂O (g) La₂(CO₃)₃ → La₂O₂CO₃ + CO₂ (g)[24] La₂O₂CO₃ → La₂O₃ + CO₂ (g)[24]

The use of lanthanum carbonate as a precursor can be advantageous as it is often available in high purity and can be more readily dispersed in some formulations compared to the oxide.

3.1. Visualization: Decomposition of Lanthanum Carbonate

Caption: Decomposition of Lanthanum Carbonate.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of lanthanum carbonate nanoparticles via sonochemical method for preparation of lanthanum hydroxide and lanthanum oxide nanoparticles [inis.iaea.org]

- 4. Lanthanum Oxide in Glass Production: Key Benefits and Applications [stanfordmaterials.com]

- 5. lisarosssspace.quora.com [lisarosssspace.quora.com]

- 6. stargazerslounge.com [stargazerslounge.com]

- 7. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]

- 8. Lanthanum oxide (LA2O3) | Treibacher Industrie AG [treibacher.com]

- 9. Lanthanum Crown Glass, Lanthanum Glass, LaK glass [clzoptics.com]

- 10. cloudynights.com [cloudynights.com]

- 11. schott.com [schott.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. journal.uctm.edu [journal.uctm.edu]

- 16. Fabrication of La3+ doped Ba1−xLaxTiO3 ceramics with improved dielectric and ferroelectric properties using a composite-hydroxide-mediated method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. kyocera-avx.com [kyocera-avx.com]

- 19. A Comparison Between Tantalum And Ceramic Multilayer Capacitors [samaterials.co.uk]

- 20. mdpi.com [mdpi.com]

- 21. noahchemicals.com [noahchemicals.com]

- 22. researchgate.net [researchgate.net]

- 23. An In Situ Temperature-Dependent Study of La2O3 Reactivation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Application Note & Protocol: Determination of In Vitro Phosphate Binding Capacity of Lanthanum Carbonate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperphosphatemia, an excess of phosphate (B84403) in the blood, is a common and serious complication of chronic kidney disease (CKD). It is associated with an increased risk of cardiovascular disease and mortality.[1][2] Lanthanum carbonate is a potent, non-calcium-based phosphate binder used to manage hyperphosphatemia in patients with end-stage renal disease.[2][3][4] It acts locally within the gastrointestinal tract to bind dietary phosphate, forming insoluble lanthanum phosphate complexes that are subsequently excreted in the feces, thereby reducing the absorption of phosphate into the bloodstream.[3][4][5] The efficacy of a phosphate binder is determined by its phosphate binding capacity, which can be assessed through in vitro studies that simulate the conditions of the gastrointestinal tract.[6][7]

This application note provides a detailed protocol for determining the in vitro phosphate binding capacity of lanthanum carbonate. The described methodology allows for the evaluation of binding capacity under various pH conditions and phosphate concentrations, reflecting the physiological environment of the stomach and small intestine.[1][8][9]

Mechanism of Action

Lanthanum carbonate dissociates in the acidic environment of the upper gastrointestinal tract, releasing trivalent lanthanum ions (La³⁺).[2][10] These ions have a high affinity for phosphate and readily bind to it, forming highly insoluble lanthanum phosphate (LaPO₄) precipitates.[3] This binding occurs over a wide pH range, making lanthanum carbonate an effective phosphate binder throughout the gastrointestinal tract.[2][10][11]

Experimental Protocols

Preparation of Phosphate Standard Solutions

This protocol outlines the preparation of standard phosphate solutions for generating a calibration curve, which is essential for the colorimetric quantification of phosphate.

Materials:

-

Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

-

Deionized water

-

Volumetric flasks (1000 mL, 100 mL)

-

Pipettes

Procedure:

-

Primary Stock Solution (1000 mg/L P):

-

Dry KH₂PO₄ at 110°C for 2 hours and cool in a desiccator.

-

Accurately weigh 4.394 g of dried KH₂PO₄.

-

Dissolve the KH₂PO₄ in approximately 800 mL of deionized water in a 1000 mL volumetric flask.

-

Bring the volume to the mark with deionized water and mix thoroughly.

-

-

Secondary Stock Solution (100 mg/L P):

-

Pipette 100 mL of the primary stock solution into a 1000 mL volumetric flask.

-

Dilute to the mark with deionized water and mix thoroughly.

-